N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide
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Overview
Description
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound, in particular, may exhibit unique properties due to the presence of both chloro and methoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide typically involves the reaction of 3-chloro-2-methylaniline with 1-methoxypropan-2-amine in the presence of oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Formation of the intermediate by reacting 3-chloro-2-methylaniline with oxalyl chloride.
Step 2: Reaction of the intermediate with 1-methoxypropan-2-amine to form the final oxalamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Common techniques include the use of automated reactors and in-line purification systems.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield an aldehyde, while reduction of the chloro group may result in a methyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The biochemical pathways that are affected by the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chlorophenyl)-N2-(1-methoxypropan-2-yl)oxalamide
- N1-(3-chloro-2-methylphenyl)-N2-(1-ethoxypropan-2-yl)oxalamide
- N1-(3-chloro-2-methylphenyl)-N2-(1-methoxybutan-2-yl)oxalamide
Uniqueness
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide is unique due to the specific combination of chloro and methoxy functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-(1-methoxypropan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-8(7-19-3)15-12(17)13(18)16-11-6-4-5-10(14)9(11)2/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCRHZOESBPNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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